Cas no 883106-26-1 (3,5-Diethynylbenzoic acid)

3,5-Diethynylbenzoic acid structure
3,5-Diethynylbenzoic acid structure
3,5-Diethynylbenzoic acid
883106-26-1
C11H6O2
170.16414308548
MFCD06658429
710365
12034115

3,5-Diethynylbenzoic acid Properties

Names and Identifiers

    • Benzoic acid,3,5-diethynyl-
    • 3,5-diethynylbenzoic acid
    • Benzoic acid,3,5-diethynyl
    • 3,5-DIETHYNYL-BENZOIC ACID
    • 3,5-Diethynylbenzoicacid
    • Benzoic acid, 3,5-diethynyl-
    • FCH832830
    • AK154156
    • AX8025461
    • AB1007978
    • X6237
    • 3,5-Diethynylbenzoic acid (ACI)
    • DS-7858
    • CS-0158571
    • C11H6O2
    • DTXSID10476232
    • MFCD06658429
    • SCHEMBL689840
    • AKOS006227700
    • C76912
    • 883106-26-1
    • +Expand
    • MFCD06658429
    • KUZBIUTZPWIHSI-UHFFFAOYSA-N
    • 1S/C11H6O2/c1-3-8-5-9(4-2)7-10(6-8)11(12)13/h1-2,5-7H,(H,12,13)
    • O=C(C1C=C(C#C)C=C(C#C)C=1)O

Computed Properties

  • 170.036779g/mol
  • 0
  • 1.9
  • 1
  • 2
  • 3
  • 170.036779g/mol
  • 170.036779g/mol
  • 37.3Ų
  • 13
  • 275
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • 0

Experimental Properties

  • 1.34740
  • 37.30000

3,5-Diethynylbenzoic acid Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0048LZ-100mg
3,5-Diethynylbenzoic acid
883106-26-1 95%
100mg
$90.00 2024-04-20
A2B Chem LLC
AB96983-100mg
3,5-Diethynylbenzoic acid
883106-26-1 95%
100mg
$72.00 2024-04-19
Aaron
AR0048UB-100mg
3,5-Diethynylbenzoic acid
883106-26-1 95%
100mg
$97.00
abcr
AB402516-250 mg
3,5-Diethynylbenzoic acid, 95%; .
883106-26-1 95%
250 mg
€311.30 2023-07-19
Alichem
A019096903-250mg
3,5-Diethynylbenzoic acid
883106-26-1 95%
250mg
$190.08 2023-08-31
Ambeed
A108180-100mg
3,5-Diethynylbenzoic acid
883106-26-1 95%
100mg
$90.0 2024-05-30
Apollo Scientific
OR55280-250mg
3,5-Diethynylbenzoic acid
883106-26-1 95%
250mg
£160.00 2024-07-28
Chemenu
CM153980-100mg
3,5-Diethynyl-benzoic acid
883106-26-1 95%
100mg
$93 2023-01-09
Crysdot LLC
CD12018222-1g
3,5-Diethynylbenzoic acid
883106-26-1 95+%
1g
$475
eNovation Chemicals LLC
Y1009280-50mg
3,5-Diethynyl-benzoic acid
883106-26-1 95%
50mg
$165

3,5-Diethynylbenzoic acid Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Tetrahydrofuran ,  Water ;  overnight, rt → 40 °C; 40 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water ;  neutralized, rt
Reference
Effect of a side chain rotaxane structure on the helix-folding of poly(m-phenylene diethynylene)
Suzuki, Sakiko; et al, Polymer Journal (Tokyo, 2014, 46(6), 355-365

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  12 h, 40 °C
Reference
Helix Induction and Inversion of Polymeric Foldamer Regulated by the Single Enantiomers
Cao, Shuang; et al, Macromolecular Rapid Communications, 2022, 43(17),

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  1 h, rt
Reference
Influence of the Substitution and Conformation of C-H-Bond-Based Bis-Triazole Acceptors in Anion-Binding Catalysis
Asmus, Soeren; et al, Chemistry - An Asian Journal, 2014, 9(8), 2178-2186

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Potassium fluoride Solvents: Methanol ;  3 h, rt
Reference
Peptide tertiary structure nucleation by side-chain crosslinking with metal complexation and double "click" cycloaddition
Torres, Oscar; et al, ChemBioChem, 2008, 9(11), 1701-1705

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium ;  18 h, 70 °C
2.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  12 h, 40 °C
Reference
Helix Induction and Inversion of Polymeric Foldamer Regulated by the Single Enantiomers
Cao, Shuang; et al, Macromolecular Rapid Communications, 2022, 43(17),

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Pyridine ,  Triethylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium ;  overnight, 80 °C
2.1 Reagents: Potassium hydroxide Solvents: Methanol ;  5 h, 40 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Reference
Synthesis of Platinum-Containing Conjugated Polymers Bearing Optically Active Amide Groups: A Mechanistic Study of Chiral Aggregation
Sotani, Taichi; et al, Macromolecules (Washington, 2020, 53(24), 11077-11088

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Triethylamine ,  Triphenylphosphine Catalysts: Cuprous iodide ,  Tris(dibenzylideneacetone)dipalladium ;  20 h, 65 °C
2.1 Reagents: Potassium hydroxide Solvents: Tetrahydrofuran ,  Water ;  18 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Targeted covalent inhibitors of MDM2 using electrophile-bearing stapled peptides
Charoenpattarapreeda, Jiraborrirak; et al, Chemical Communications (Cambridge, 2019, 55(55), 7914-7917

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dichloromethane ,  Toluene ;  overnight, reflux
2.1 Reagents: Potassium fluoride Solvents: Methanol ;  3 h, rt
Reference
Peptide tertiary structure nucleation by side-chain crosslinking with metal complexation and double "click" cycloaddition
Torres, Oscar; et al, ChemBioChem, 2008, 9(11), 1701-1705

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  2 d, 50 °C
2.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  1 h, rt
Reference
Influence of the Substitution and Conformation of C-H-Bond-Based Bis-Triazole Acceptors in Anion-Binding Catalysis
Asmus, Soeren; et al, Chemistry - An Asian Journal, 2014, 9(8), 2178-2186

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Ethanol ;  50 °C
1.2 Reagents: Sodium nitrite ;  12 h, 80 °C; 80 °C → 0 °C
1.3 Reagents: Water
2.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  2 d, 50 °C
3.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  1 h, rt
Reference
Influence of the Substitution and Conformation of C-H-Bond-Based Bis-Triazole Acceptors in Anion-Binding Catalysis
Asmus, Soeren; et al, Chemistry - An Asian Journal, 2014, 9(8), 2178-2186

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  reflux; 2 h, reflux
2.1 Reagents: Triethylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Tris(dibenzylideneacetone)dipalladium ;  rt → 70 °C
2.2 24 h, 70 °C
3.1 Reagents: Sodium hydroxide Solvents: Methanol ;  1 h, rt
Reference
In situ visualizable self-assembly, aggregation-induced emission and circularly polarized luminescence of tetraphenylethene and alanine-based chiral polytriazole
Liu, Qiuming; et al, Journal of Materials Chemistry C: Materials for Optical and Electronic Devices, 2018, 6(17), 4807-4816

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Sulfuric acid ;  rt; 24 h, reflux
2.1 Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Triethylamine ;  rt → 70 °C; overnight, 70 °C
3.1 Reagents: Potassium hydroxide Solvents: Tetrahydrofuran ,  Water ;  overnight, rt → 40 °C; 40 °C → rt
3.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water ;  neutralized, rt
Reference
Effect of a side chain rotaxane structure on the helix-folding of poly(m-phenylene diethynylene)
Suzuki, Sakiko; et al, Polymer Journal (Tokyo, 2014, 46(6), 355-365

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Bromine Solvents: Acetic acid ;  rt; 1 h, 125 °C
2.1 Reagents: Sulfuric acid Solvents: Ethanol ;  50 °C
2.2 Reagents: Sodium nitrite ;  12 h, 80 °C; 80 °C → 0 °C
2.3 Reagents: Water
3.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  2 d, 50 °C
4.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  1 h, rt
Reference
Influence of the Substitution and Conformation of C-H-Bond-Based Bis-Triazole Acceptors in Anion-Binding Catalysis
Asmus, Soeren; et al, Chemistry - An Asian Journal, 2014, 9(8), 2178-2186

Synthetic Circuit 14

Reaction Conditions
1.1 Solvents: Acetonitrile ,  Water ;  37 °C
Reference
Targeted covalent inhibitors of MDM2 using electrophile-bearing stapled peptides
Charoenpattarapreeda, Jiraborrirak; et al, Chemical Communications (Cambridge, 2019, 55(55), 7914-7917

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dimethylformamide ;  21 h, rt; 1 h, 0 °C
2.1 Solvents: Acetonitrile ,  Water ;  37 °C
Reference
Targeted covalent inhibitors of MDM2 using electrophile-bearing stapled peptides
Charoenpattarapreeda, Jiraborrirak; et al, Chemical Communications (Cambridge, 2019, 55(55), 7914-7917

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Tetrahydrofuran ,  Water ;  18 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
2.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dimethylformamide ;  21 h, rt; 1 h, 0 °C
3.1 Solvents: Acetonitrile ,  Water ;  37 °C
Reference
Targeted covalent inhibitors of MDM2 using electrophile-bearing stapled peptides
Charoenpattarapreeda, Jiraborrirak; et al, Chemical Communications (Cambridge, 2019, 55(55), 7914-7917

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Triethylamine ,  Triphenylphosphine Catalysts: Cuprous iodide ,  Tris(dibenzylideneacetone)dipalladium ;  20 h, 65 °C
2.1 Reagents: Potassium hydroxide Solvents: Tetrahydrofuran ,  Water ;  18 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
3.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dimethylformamide ;  21 h, rt; 1 h, 0 °C
4.1 Solvents: Acetonitrile ,  Water ;  37 °C
Reference
Targeted covalent inhibitors of MDM2 using electrophile-bearing stapled peptides
Charoenpattarapreeda, Jiraborrirak; et al, Chemical Communications (Cambridge, 2019, 55(55), 7914-7917

3,5-Diethynylbenzoic acid Raw materials

3,5-Diethynylbenzoic acid Preparation Products

3,5-Diethynylbenzoic acid Related Literature

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